molecular formula C14H11N3O4 B1453426 2-(1,3-dioxoisoindolin-2-yl)-N-(3-methylisoxazol-5-yl)acetamide CAS No. 1049291-84-0

2-(1,3-dioxoisoindolin-2-yl)-N-(3-methylisoxazol-5-yl)acetamide

Cat. No.: B1453426
CAS No.: 1049291-84-0
M. Wt: 285.25 g/mol
InChI Key: GPEUJUMJAQKDDL-UHFFFAOYSA-N
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Description

2-(1,3-Dioxoisoindolin-2-yl)-N-(3-methylisoxazol-5-yl)acetamide is a heterocyclic compound characterized by a 1,3-dioxoisoindoline moiety linked via an acetamide bridge to a 3-methylisoxazole ring. This structure combines two pharmacologically relevant heterocycles: the isoindolin-1,3-dione (phthalimide) group, known for its role in anti-inflammatory and anticancer agents, and the 3-methylisoxazole ring, which is frequently employed in agrochemicals and medicinal chemistry due to its metabolic stability . The compound has been cataloged as a research chemical by suppliers like CymitQuimica, though its commercial availability is currently listed as "discontinued" .

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4/c1-8-6-12(21-16-8)15-11(18)7-17-13(19)9-4-2-3-5-10(9)14(17)20/h2-6H,7H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEUJUMJAQKDDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1,3-Dioxoisoindolin-2-yl)-N-(3-methylisoxazol-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its structural complexity and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and biological evaluations.

Chemical Structure and Properties

The compound features both isoindolinone and isoxazole moieties, which are known to impart various biological activities. The molecular formula is C14H13N3O4C_{14}H_{13}N_{3}O_{4}, and its CAS number is 1049291-84-0. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Isoindolinone Core : This can be achieved through cyclization reactions involving phthalic anhydride and appropriate amines.
  • Formation of the Isoxazole Ring : This step often involves the reaction of hydroxylamine with β-keto esters.
  • Coupling Reaction : The final step involves coupling the isoindolinone and isoxazole fragments through an amide bond formation, typically using coupling reagents like EDCI or DCC.

Anticonvulsant Activity

Research has indicated that derivatives of this compound exhibit anticonvulsant properties. A study evaluated several derivatives for their ability to protect against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). The results showed that these compounds provided significant protection against seizures, indicating potential as anticonvulsant agents .

Comparative Analysis

To understand the unique biological activity of this compound better, a comparative analysis with similar compounds can be insightful:

CompoundStructural FeaturesBiological Activity
This compoundIsoindolinone + IsoxazoleAnticonvulsant, Potential Antimicrobial
4-(1,3-Dioxoisoindolin-2-yl)-N-(3-methylisoxazol-5-yl)butanamideIsoindolinone + IsoxazoleAntimicrobial Activity
N-(4-Oxo-2-substitutedthiazolidin-3-yl)acetamideThiazolidine DerivativeAnticonvulsant

Case Studies

  • Anticonvulsant Evaluation : In a study involving various derivatives of isoindolinone compounds, it was found that certain modifications led to enhanced anticonvulsant activity in animal models. The compounds were tested for their efficacy in preventing seizures induced by electrical stimulation .
  • Antimicrobial Screening : A related study reported that compounds with dioxolane structures exhibited significant antibacterial effects against Staphylococcus aureus and antifungal effects against Candida albicans, suggesting that similar activities could be expected from this compound due to its structural analogies .

Comparison with Similar Compounds

Key Observations :

  • Amino/Methyl Groups: Reduce acidity compared to fluoro analogs, which may influence binding interactions in biological targets .
  • Aryl Substituents (e.g., Quinolin-6-yl): Bulky aromatic groups like quinoline improve lipophilicity and membrane permeability but may reduce metabolic stability .

Analogs with Varied Acetamide Linkages

The European Patent Application (EP3348550A1, 2018) describes acetamide derivatives with benzothiazole cores, emphasizing the role of aromatic substituents on activity :

  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide : Incorporates a trifluoromethylbenzothiazole group, which enhances metabolic resistance and target affinity.
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide : Lacks heterocyclic diversity but demonstrates simplified synthesis routes.

Preparation Methods

Synthesis via Phthalic Anhydride and 3-Methylisoxazol-5-yl Amine

A common and efficient route involves the reaction of phthalic anhydride with 3-methylisoxazol-5-yl amine under reflux conditions in acetic acid or water, forming the isoindolinone-acetamide linkage.

  • Procedure:
    • Phthalic anhydride (0.01 mol) is dissolved in acetic acid (15 mL).
    • 3-Methylisoxazol-5-yl amine (0.005 mol) is added gradually.
    • The mixture is refluxed for 4–8 hours.
    • After completion, the reaction mixture is poured into ice-cold water to precipitate the product.
    • The solid is filtered, washed, and crystallized from DMF or ethanol.
  • Yield: Approximately 69% with melting points >300 °C indicating high purity.
  • Characterization: IR spectra show characteristic amide and imide carbonyl stretches around 3300 cm⁻¹ and 1700 cm⁻¹, respectively. NMR confirms the presence of methyl groups on the isoxazole ring and the acetamide moiety.

Catalyst-Free Synthesis in Water

A green chemistry approach utilizes water as a solvent without catalysts, enhancing environmental compatibility.

  • Procedure:
    • N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide (intermediate) is reacted with 3-methylisoxazol-5-yl amine in water.
    • The mixture is stirred and refluxed for 1 hour.
    • The product precipitates upon cooling and is filtered off.
  • Advantages:
    • Avoids toxic organic solvents and catalysts.
    • Simple work-up and high yields (up to 91% in related derivatives).
  • Spectral Data: IR and NMR confirm the expected functional groups and molecular structure. Mass spectrometry supports molecular weight confirmation.

Alternative Routes Involving Hydrazine and Cyclization

Some methods start from nitrophthalic acid derivatives reduced to amino-phthalic acid, followed by acetylation and cyclization steps to form isoindolinone intermediates.

  • Stepwise Synthesis:
    • Reduction of 3-nitrophthalic acid using FeCl₃ and hydrazine monohydrate to obtain 3-aminophthalic acid.
    • Cyclization with acetic anhydride at elevated temperatures (135–140 °C) to form isoindolinone acetamide.
    • Coupling with 3-methylisoxazol-5-yl amine in aqueous media.
  • Yields: Intermediate steps yield solid compounds with good purity and yields around 70–90%.

Comparative Data Table of Preparation Methods

Method Solvent Catalyst Reaction Time Yield (%) Key Features
Phthalic anhydride + amine Acetic acid None 4–8 hours ~69 Traditional reflux, moderate yield
Catalyst-free in water Water None 1 hour reflux 85–91 Green, eco-friendly, high yield
Reduction + cyclization route NaOH, Acetic anhydride FeCl₃, Hydrazine Several hours 70–90 Multi-step, high purity intermediates

Research Findings and Notes

  • The catalyst-free aqueous synthesis aligns with green chemistry principles, reducing environmental impact without compromising yield or purity.
  • The phthalimide moiety provides pharmacological activity; coupling with 3-methylisoxazole enhances biological properties such as anti-inflammatory and anticonvulsant effects.
  • Spectroscopic analysis (IR, 1H-NMR, 13C-NMR, MS) consistently confirms the formation of the desired compound with characteristic signals for the isoindolinone and isoxazole rings.
  • The use of water as a solvent is advantageous for scale-up and industrial applications due to cost-effectiveness and safety.
  • Reaction monitoring by thin-layer chromatography (TLC) ensures completion and purity.

Q & A

Q. Methodology :

  • Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR analyze aromatic protons (δ 7.5–8.5 ppm for isoindolinone) and acetamide carbonyl signals (δ ~170 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Determines purity (>95% typical for research-grade compounds).
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., via ESI-MS or MALDI-TOF).

Basic: What safety precautions are required during handling?

Q. Methodology :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of acetic acid vapors during synthesis .
  • First Aid : For exposure, rinse eyes/skin with water and seek medical attention. Consult safety data sheets (SDS) for toxicity profiles .

Advanced: How can synthesis be optimized for higher yield or scalability?

Q. Methodology :

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd/C) for coupling reactions to improve efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. acetic acid for reaction kinetics .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yield .

Advanced: What methodologies assess the compound’s bioactivity (e.g., anti-inflammatory potential)?

Q. Methodology :

  • In Vitro Assays :
    • COX-2 Inhibition : Measure IC₅₀ values using enzyme-linked immunosorbent assays (ELISA) .
    • Cytotoxicity Screening : Use MTT assays on cell lines (e.g., RAW 264.7 macrophages) .
  • In Vivo Models : Administer the compound in rodent models of inflammation (e.g., carrageenan-induced paw edema) .

Advanced: How do reaction mechanisms differ between thiourea and maleimide-based syntheses?

Q. Methodology :

  • Thiourea Route : Nucleophilic attack by the thiourea sulfur on maleimide’s carbonyl group, forming thiazolidinone intermediates .
  • Formyl-Indole Route : Condensation of 3-formyl-indole with aminothiazolones via Schiff base formation .
    Analytical Tools : DFT calculations or IR spectroscopy to track intermediate formation .

Advanced: How to resolve contradictions in reported synthesis conditions (e.g., reflux time)?

Q. Methodology :

  • Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent, catalyst) and identify optimal conditions .
  • Kinetic Studies : Monitor reaction progress via inline FTIR or HPLC to determine rate-limiting steps .

Advanced: What strategies explore structure-activity relationships (SAR) for this compound?

Q. Methodology :

  • Analog Synthesis : Modify the isoindolinone or isoxazole moieties (e.g., nitro or ethoxy substitutions) .
  • Pharmacophore Mapping : Use molecular docking to predict binding interactions with target proteins (e.g., COX-2) .

Advanced: How is the compound’s stability evaluated under varying pH or temperature?

Q. Methodology :

  • Forced Degradation Studies : Expose the compound to acidic/basic conditions (pH 1–13) and analyze degradation products via LC-MS .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C .

Advanced: What computational tools model its pharmacokinetic or electronic properties?

Q. Methodology :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity .
  • ADMET Prediction : Use software like SwissADME to estimate bioavailability, logP, and cytochrome P450 interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-dioxoisoindolin-2-yl)-N-(3-methylisoxazol-5-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-dioxoisoindolin-2-yl)-N-(3-methylisoxazol-5-yl)acetamide

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